molecular formula C10H7NO2 B8481627 6-Furan-3-yl-pyridine-2-carbaldehyde CAS No. 208110-90-1

6-Furan-3-yl-pyridine-2-carbaldehyde

Cat. No.: B8481627
CAS No.: 208110-90-1
M. Wt: 173.17 g/mol
InChI Key: FIUUSAJAVPIISC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Furan-3-yl-pyridine-2-carbaldehyde is a heterocyclic organic compound that features both a furan ring and a picolinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Furan-3-yl-pyridine-2-carbaldehyde typically involves the formation of the furan ring followed by its attachment to the picolinaldehyde structure. One common method involves the Paal-Knorr synthesis, where 1,4-diketones are cyclized to form substituted furans . The furan ring can then be functionalized and coupled with picolinaldehyde through various organic reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 6-Furan-3-yl-pyridine-2-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Formation of furan-3-carboxylic acid derivatives.

    Reduction: Formation of furan-3-ylmethanol derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.

Scientific Research Applications

6-Furan-3-yl-pyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Furan-3-yl-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity and the aldehyde group’s ability to form covalent bonds with biological molecules contribute to its biological activity. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to modulate biological processes .

Comparison with Similar Compounds

Uniqueness: 6-Furan-3-yl-pyridine-2-carbaldehyde stands out due to its combined structural features of a furan ring and a picolinaldehyde moiety, which confer unique reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

208110-90-1

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6-(furan-3-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H

InChI Key

FIUUSAJAVPIISC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=COC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-(furan-3-yl)picolinaldehyde was prepared using the general boronic acid coupling procedure for 6-bromopicolinaldehyde and furan-3-ylboronic acid (65 mg, 93.2 mg theoretical, 69.8%). LC-MS m/z 174.2 (M+1).
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